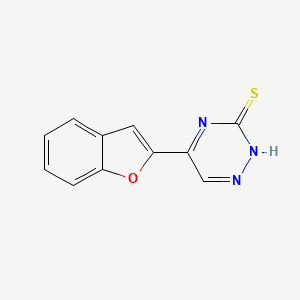

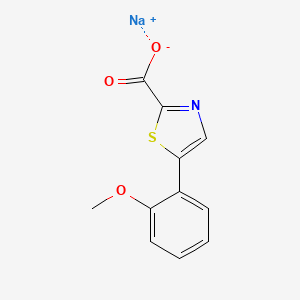

5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol

Overview

Description

Synthesis Analysis

While I couldn’t find specific synthesis methods for “5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol”, benzofuran compounds are generally synthesized through various methods including cyclization reactions1.Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. Benzofuran is a fused ring system consisting of a benzene ring and a furan ring1. Triazines, on the other hand, consist of a six-membered ring with three nitrogen atoms and three carbon atoms.Chemical Reactions Analysis

The reactivity of benzofuran and triazine compounds can vary widely depending on their substitution patterns and the conditions under which they are reacted. Benzofurans, for example, can undergo electrophilic aromatic substitution reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, benzofuran is a colorless liquid at room temperature with a pleasant odor1.

Scientific Research Applications

Synthesis and Characterization

A considerable amount of research focuses on the synthesis and characterization of derivatives related to 5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol. For instance, novel series of compounds integrating triazolo-thiadiazoles with benzofuran and pyrazole moieties have been synthesized via a one-pot cyclocondensation reaction, indicating a method for efficient and potentially scalable production of these derivatives. These compounds were characterized by various spectroscopic techniques and screened for biological activity, showing promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains (Idrees, Kola, & Siddiqui, 2019).

Antimicrobial Activity

Derivatives of 5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol have shown significant antimicrobial properties. For example, certain synthesized compounds exhibited notable antibacterial activity, which is crucial for the development of new therapeutic agents. The in vitro biological assay highlighted some derivatives with promising antimicrobial activities, surpassing the standard drug Chloramphenicol in efficacy (Idrees et al., 2019).

Potential in Corrosion Inhibition

Another fascinating application of derivatives related to 5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol lies in corrosion inhibition. A study reported the synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, developed as efficient, eco-friendly inhibitors for the corrosion protection of metals in acidic mediums. This application highlights the compound's versatility beyond biological activities, extending its utility to industrial and materials science domains (Kumar & Sharma, 2017).

Safety And Hazards

Future Directions

Benzofuran and triazine derivatives continue to be areas of active research due to their wide range of biological activities and potential applications12. Future research will likely focus on developing new derivatives with improved properties and exploring their potential uses.

Please note that this information is general in nature and may not apply specifically to “5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol”. For detailed information on this specific compound, further research in scientific literature or consultation with a chemistry professional may be necessary.

properties

IUPAC Name |

5-(1-benzofuran-2-yl)-2H-1,2,4-triazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c16-11-13-8(6-12-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVASKKIWDSEWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)

![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B1402837.png)

![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)

![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)

![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)

![N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide](/img/structure/B1402844.png)

![5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B1402845.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)